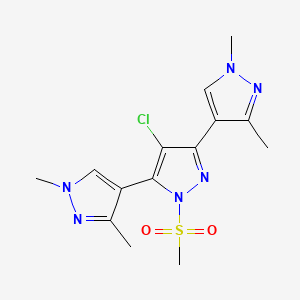![molecular formula C16H22N4O B10895282 1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10895282.png)
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.
類似化合物との比較
Similar Compounds
1-methyl-3-phenylurea: A simpler urea derivative with similar structural features.
1-methyl-3-(4-chlorophenyl)urea: A chlorinated analog with potential differences in reactivity and biological activity.
1-methyl-3-(4-methoxyphenyl)urea: A methoxy-substituted analog with potential variations in chemical and biological properties.
Uniqueness
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to the presence of the 1,3,5-trimethyl-1H-pyrazol-4-yl group, which may impart specific chemical reactivity and biological activity not observed in other similar compounds.
特性
分子式 |
C16H22N4O |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C16H22N4O/c1-11-6-8-14(9-7-11)17-16(21)19(4)10-15-12(2)18-20(5)13(15)3/h6-9H,10H2,1-5H3,(H,17,21) |
InChIキー |
SMJWZJQQBWSANU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=C(N(N=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10895208.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895216.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10895219.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B10895229.png)
![2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10895232.png)
![2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895236.png)
![ethyl 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10895245.png)
![1-(4-ethylphenyl)-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10895252.png)
![N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10895258.png)
![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895268.png)
![13-(difluoromethyl)-11-methyl-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895276.png)
![(2Z,5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10895284.png)
